molecular formula C6H11N5O B1401091 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 932723-98-3

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1401091
M. Wt: 169.19 g/mol
InChI Key: ISBAIMTWACNDFD-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is an inhibitor of mitochondrial and chloroplast function . It is used as a herbicide effective against weeds especially bermuda and quack grass .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .


Molecular Structure Analysis

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . The molecular formula is C2H4N4 and the molar mass is 84.08 .


Chemical Reactions Analysis

3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Physical And Chemical Properties Analysis

3-Amino-1,2,4-triazole appears as colorless/white crystals or powder . It is odorless and has a density of 1.138 g/mol . It has a melting point of 157 to 159 °C and is soluble in water, acetonirile, chloroform, ethanol, methanol, methylene chloride .

Scientific Research Applications

Structural Analysis

The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has been structurally analyzed in various studies. For instance, Kaur et al. (2013) explored the molecular structure, noting the coplanarity of the triazole ring and the carboxamide group, influenced by intramolecular hydrogen bonding. The crystal packing was dominated by N-H...O and N-H...N hydrogen bonds, which are significant for understanding its chemical behavior and potential applications (Kaur et al., 2013).

Synthesis of Derivatives

Research by Albert and Trotter (1979) involved synthesizing 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides. This synthetic approach is crucial for developing novel compounds with potential biological activities (Albert & Trotter, 1979).

Nucleoside Synthesis

Naik, Witkowski, and Robins (1974) demonstrated the synthesis of nucleosides from 5-substituted-1,2,4-triazole-3-carboxamides, highlighting its role in nucleoside chemistry, which is fundamental for understanding and developing nucleotide analogs with therapeutic potential (Naik, Witkowski, & Robins, 1974).

Peptidomimetic Applications

Ferrini et al. (2015) discussed the use of 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, in the preparation of peptidomimetics or biologically active compounds. This application is significant in drug discovery and development (Ferrini et al., 2015).

Antimicrobial Activity

Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens. This research indicates the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Safety And Hazards

3-Amino-1,2,4-triazole is a potential occupational carcinogen . It is not used on food crops because of its carcinogenic properties . As an herbicide, it is known as aminotriazole, amitrole or amitrol .

properties

IUPAC Name

3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBAIMTWACNDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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